molecular formula C16H20N4O3 B2832071 6-ethoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)nicotinamide CAS No. 1704621-25-9

6-ethoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)nicotinamide

Cat. No. B2832071
CAS RN: 1704621-25-9
M. Wt: 316.361
InChI Key: IJQLFSFNQJVIOZ-UHFFFAOYSA-N
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Description

6-ethoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)nicotinamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Scientific Research Applications

Structural and Energetic Analysis

Research on nicotinamide and pyrazinamide cocrystals with dihydroxybenzoic acids highlights the importance of understanding molecular assemblies for drug design. These studies reveal basic recognition patterns and crystal lattice energetic features, crucial for developing pharmaceutically active compounds (Jarzembska et al., 2017).

Biological Utilization and Antineoplastic Activities

Studies on nicotinamide derivatives, including their synthesis and evaluation against various cancers, underline the potential of these compounds in creating effective antineoplastic agents. Investigations into the antineoplastic activities of 6-substituted nicotinamides suggest moderate activity against specific leukemia strains, indicating the role these derivatives can play in cancer treatment (Ross, 1967).

Synthesis and Antimicrobial Applications

The synthesis of fused pyrazoles and their derivatives, including ethoxyphthalimide compounds, points to the versatility of nicotinamide derivatives in chemical synthesis. These compounds have been screened for antimicrobial and antiviral testing, showcasing their potential applications in developing new therapeutic agents (Joshi et al., 2010).

Inhibition of Mycobacterium tuberculosis

Nicotinamidase from Mycobacterium tuberculosis, involved in the NAD+ salvage pathway, highlights the potential of targeting this enzyme for tuberculosis treatment. Research into inhibitors of this enzyme could lead to novel treatments for TB, emphasizing the importance of nicotinamide derivatives in medicinal chemistry (Seiner et al., 2010).

properties

IUPAC Name

6-ethoxy-N-[1-(oxan-4-yl)pyrazol-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-2-23-15-4-3-12(9-17-15)16(21)19-13-10-18-20(11-13)14-5-7-22-8-6-14/h3-4,9-11,14H,2,5-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQLFSFNQJVIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)nicotinamide

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